molecular formula C8H4BrF6NO B1402978 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol CAS No. 1375303-18-6

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol

Cat. No. B1402978
M. Wt: 324.02 g/mol
InChI Key: FFCWYSAHZZYWLC-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s part of a group of compounds that have seen significant use in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives, including this compound, has been a significant area of research. One key intermediate for the synthesis of these compounds is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrF3NO . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a bromo group, a trifluoromethyl group, and a trifluoroethanol group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other TFMP derivatives. These reactions could include various types of organic transformations, such as oxidations, aminations, halogenations, and C–C bond formations .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 256.02 g/mol . Other physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Spectroscopic and Computational Studies

The compound 5-Bromo-2-(trifluoromethyl)pyridine, a close relative of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol, has been extensively studied for its spectroscopic characteristics using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) methods have been applied to explore its optimized geometric structure, vibrational frequencies, chemical shift values, and non-linear optical properties. The HOMO-LUMO energies and second-order interaction energies provide insights into its electronic structure and potential reactivity (Vural & Kara, 2017).

Synthesis and Transformation

The compound has served as a building block in the synthesis of various organic compounds. For example, it has been utilized in the development of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through an azirine strategy, highlighting its versatility in organic synthesis (Khlebnikov et al., 2018). Additionally, 2,2,2-trifluoroethanol (TFE), related to the compound of interest, has been identified as an eco-friendly solvent facilitating the high-yield synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives, demonstrating the compound's utility in green chemistry applications (Khaksar & Gholami, 2014).

Molecular Interactions and Properties

The study of 2-(1H-pyrazol-5-yl)pyridines and their derivatives has revealed intriguing behaviors such as excited-state intramolecular proton transfer and solvent-assisted double-proton transfer, offering insights into the dynamic photophysical properties of these compounds (Vetokhina et al., 2012). The compound's related structures have also been explored for their potential in forming bis(pyridine)-based bromonium ions, which have significant implications in organic synthesis and mechanistic chemistry (Neverov et al., 2003).

Future Directions

TFMP derivatives, including this compound, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF6NO/c9-4-2-16-5(7(10,11)12)1-3(4)6(17)8(13,14)15/h1-2,6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCWYSAHZZYWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol
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1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol
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1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol
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1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol
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1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol
Reactant of Route 6
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1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol

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